![molecular formula C16H13FN6OS B2698865 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1171846-06-2](/img/structure/B2698865.png)

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

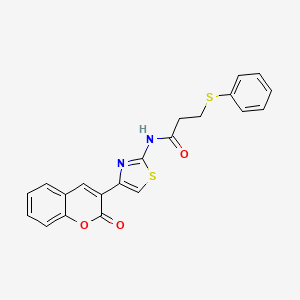

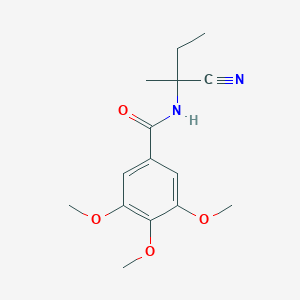

The compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzo[d]thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 1-methyl-1H-pyrazole-3-carboxamide group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several ring structures and functional groups. The presence of nitrogen, sulfur, and fluorine atoms could potentially lead to interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole rings and the fluorobenzo[d]thiazol-2-yl group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could potentially increase its lipophilicity, which could influence its absorption and distribution in the body .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

The synthesis and pharmacological evaluation of derivatives of benzothiazole containing the mentioned compound revealed significant anti-inflammatory effects . Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a crucial role in inflammation. The compound’s anti-inflammatory activity is likely mediated via inhibition of cyclooxygenase-2 (COX-2), which generates prostaglandins associated with inflammation and pain. Unlike traditional NSAIDs, which can cause gastrointestinal irritation due to COX-1 inhibition, this compound shows promise in minimizing such adverse effects.

Analgesic Properties

Alongside its anti-inflammatory effects, this compound demonstrated analgesic activity. By targeting COX-2, it may alleviate pain associated with inflammation .

Ulcerogenic and Irritative Action

Interestingly, the synthesized compounds exhibited low ulcerogenic and irritative action on the gastrointestinal mucosa compared to standard NSAIDs. This finding suggests potential for reduced gastrointestinal side effects when using this compound .

Antitumor and Cytotoxic Activity

In another study, the presence of a thiazolidinone ring in related compounds led to greater anti-inflammatory and analgesic activity. Additionally, a derivative demonstrated potent effects against prostate cancer cells .

Antifungal Activity

Novel fluoro 1,2,3-triazole-tagged amino bis-thiazole derivatives, including this compound, were screened for antifungal activity. Several tested compounds showed moderate to good antifungal activity against various fungal strains .

Structural Characterization and Antimicrobial Properties

The compound’s structural characterization and antimicrobial properties have been explored, although further research is needed to fully understand its potential in this area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-tubercular , anti-inflammatory , and antitumor effects. The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Mode of Action

The mode of action of such compounds could involve interactions with various enzymes or receptors in the body. For example, some benzothiazole derivatives have been found to inhibit the enzyme cyclo-oxygenase, which plays a key role in inflammation .

Biochemical Pathways

The biochemical pathways affected by these compounds could include the arachidonic acid pathway, which is involved in inflammation . Inhibition of enzymes in this pathway can reduce the production of inflammatory mediators.

Result of Action

The molecular and cellular effects of these compounds can include reduced inflammation, inhibition of bacterial growth, and potential cytotoxic effects on tumor cells .

Propiedades

IUPAC Name |

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN6OS/c1-9-7-14(19-15(24)12-5-6-22(2)21-12)23(20-9)16-18-11-4-3-10(17)8-13(11)25-16/h3-8H,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTOOPFRWUOFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=NN(C=C2)C)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2698788.png)

![4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B2698789.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2698801.png)

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2698802.png)

![6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2698803.png)